(Methoxymethyl)trimethylsilane
Overview
Description
(Methoxymethyl)trimethylsilane, also known as (Trimethylsilyl)methyl methyl ether, is an organosilicon compound with the molecular formula C5H14OSi and a molecular weight of 118.25 g/mol . This compound is characterized by its clear, colorless liquid form and is known for its high flammability and irritant properties .
Scientific Research Applications
(Methoxymethyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent to protect hydroxyl groups during chemical synthesis.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceuticals where protection of functional groups is required.
Industry: The compound is used in the production of hydrophobic coatings for various materials
Mechanism of Action
Target of Action
(Methoxymethyl)trimethylsilane, also known as (Trimethylsilyl)methyl methyl ether , is primarily used as a reagent in various chemical reactions. Its primary targets are the reactant molecules in these reactions, where it acts as a silylating agent .
Mode of Action
The compound interacts with its targets by donating a trimethylsilyl group to the reactant molecule. This process, known as silylation, can increase the stability of the reactant, making it more resistant to degradation during subsequent steps in the reaction .
Biochemical Pathways
This compound is involved in various chemical reactions, particularly those involving silylation. The exact pathways affected can vary depending on the specific reaction in which the compound is used. In general, the addition of a trimethylsilyl group can alter the properties of the reactant molecule, potentially affecting its reactivity, stability, and other characteristics .
Pharmacokinetics
As a chemical reagent, this compound is typically used in controlled laboratory or industrial settings, and its pharmacokinetic properties (ieIt’s known that the compound is a liquid at room temperature, with a density of 0758 g/mL at 25 °C .
Result of Action
The primary result of this compound’s action is the silylation of the target molecule. This can enhance the molecule’s stability and other properties, facilitating its use in subsequent reaction steps .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methoxymethyl)trimethylsilane can be synthesized through the reaction of (Bromomethyl)trimethylsilane with sodium methoxide . The reaction typically involves the following steps:
- Dissolution of sodium methoxide in methanol.
- Addition of (Bromomethyl)trimethylsilane to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Purification of the product by distillation.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: (Methoxymethyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used
Comparison with Similar Compounds
- Methoxytrimethylsilane
- Ethoxytrimethylsilane
- Isopropoxytrimethylsilane
- Chloromethyltrimethylsilane
Comparison: (Methoxymethyl)trimethylsilane is unique due to its methoxy group, which provides specific reactivity and stability compared to other similar compounds. For instance, Methoxytrimethylsilane has a similar structure but lacks the methylene bridge, affecting its reactivity and applications .
Properties
IUPAC Name |
methoxymethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQXAYCPNTVHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163581 | |
Record name | (Methoxymethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-14-4 | |
Record name | (Methoxymethyl)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014704144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methoxymethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methoxymethyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of traditional methods for synthesizing alkoxymethylsilanes, and how does the method described in this paper address these limitations?
A1: Traditional attempts to synthesize alkoxymethylsilanes via direct substitution reactions with alkoxide ions at the carbon adjacent to silicon were unsuccessful []. The steric hindrance around this carbon atom likely prevented the nucleophilic attack of the alkoxide. The new method utilizes a two-step approach. First, (methoxymethyl)trimethylsilane undergoes bromination with N-bromosuccinimide and 2,2′-azobisisobutyronitrile (NBS/AIBN). This generates a more reactive intermediate. Second, the bromine atom is substituted by an alcohol in the presence of triethylamine, producing the desired alkoxy-substituted silane. This approach circumvents the steric hindrance issue by forming a more reactive intermediate, allowing for successful alcohol substitution.
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